molecular formula C15H19N3O2 B2422965 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 1286705-17-6

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2422965
CAS No.: 1286705-17-6
M. Wt: 273.336
InChI Key: KNWKFRKVRXEFQB-UHFFFAOYSA-N
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide is a synthetic organic compound that features an imidazole ring and a tolyloxy group. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Alkylation: The imidazole ring is then alkylated with 2-bromoethylamine to introduce the ethyl chain.

    Acylation: The resulting intermediate is acylated with 2-(m-tolyloxy)acetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides for nucleophilic substitution, electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Exploration as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(p-tolyloxy)acetamide: Similar structure with a para-substituted tolyloxy group.

    N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(phenoxy)acetamide: Similar structure with a phenoxy group instead of a tolyloxy group.

Uniqueness

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide is unique due to the specific positioning of the methyl group on the tolyloxy moiety, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-12-4-3-5-14(10-12)20-11-15(19)17-7-9-18-8-6-16-13(18)2/h3-6,8,10H,7,9,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWKFRKVRXEFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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